1-(2-azidoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-azidoethyl)-3-(tert-butyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Structures
Research on hydrogen-bonded structures of pyrazole derivatives, such as "3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole," has shown that these molecules can link into chains or aggregates through hydrogen bonds, demonstrating potential applications in the design of molecular assemblies and materials science (Abonía et al., 2007).
Reactivity and Synthetic Applications
Studies have explored the reactivity of pyrazole derivatives, leading to the synthesis of biologically active compounds and intermediates for further chemical transformations. For instance, the synthesis of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one from sodium azide and its further reactivity demonstrates the versatility of pyrazole derivatives in medicinal chemistry and organic synthesis (Mironovich & Shcherbinin, 2014).
Mechanoluminescence and OLED Applications
The mechanoluminescence and efficient white OLED applications of Pt(II) phosphors bearing pyrazolyl pyrazolate chelates highlight the potential of pyrazole derivatives in developing new photophysical properties and electronic devices. The synthesis of these complexes and their application in OLEDs showcase the material science applications of pyrazole derivatives (Huang et al., 2013).
Structural Diversity and Supramolecular Chemistry
The study of structural diversity and supramolecular chemistry of pyrazole derivatives, as seen in "Seven 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles," reveals the capacity of these compounds to form varied hydrogen-bonded supramolecular structures. This research contributes to the understanding of molecular interactions and the design of supramolecular architectures (Castillo et al., 2009).
Properties
IUPAC Name |
2-(2-azidoethyl)-5-tert-butyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-9(2,3)7-6-8(15)14(12-7)5-4-11-13-10/h6,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRIOJJFANXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.